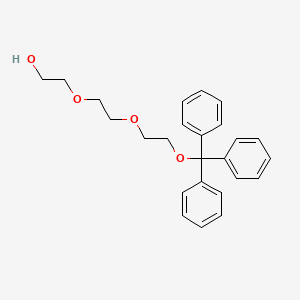

Tr-PEG3-OH

Description

Overview of Polyethylene (B3416737) Glycol (PEG) in Molecular Design

Polyethylene glycol (PEG), also known by names such as poly(ethylene oxide) (PEO) or poly(oxyethylene) (POE) depending on its molecular weight, is a synthetic linear polyether characterized by repeating ethylene (B1197577) glycol units [-(CH₂CH₂O)n-] nih.gov. This polymer is widely utilized across various fields due to its favorable properties, including excellent water solubility, biocompatibility, low toxicity, and low immunogenicity and antigenicity nih.govsigmaaldrich.com. PEG's non-biodegradable nature, coupled with its ready excretability from living organisms, contributes to its excellent pharmacokinetic and biodistribution behavior, making it particularly attractive for biomedical applications nih.gov.

In molecular design, PEG serves multiple purposes. It is frequently employed as a bioconjugate agent in the development of PEGylated drugs, where covalent attachment of PEG chains to bioactive substances like nanoparticles, proteins, peptides, or non-peptide molecules can optimize pharmacokinetic properties sigmaaldrich.com. PEG can also function as a linker in antibody-drug conjugates (ADCs) or as a surface coating on nanoparticles to enhance systemic drug delivery sigmaaldrich.com. Furthermore, PEG hydrogels, formed by crosslinking reactive PEG end groups, are utilized in tissue engineering and drug delivery applications sigmaaldrich.com. The versatility of PEG is enhanced by the ability to modify its chemical structure through functionalizing end groups or introducing side chains, allowing for tailored properties for specific applications . For instance, modifying PEG with reactive groups like amines or carboxylic acids enables conjugation with drugs or targeting ligands for targeted delivery .

Role of Trityl Protecting Groups in Contemporary Organic Synthesis

The trityl group, also known as triphenylmethyl, is a protecting group commonly employed in organic synthesis, primarily for the protection of alcohols and amines total-synthesis.comontosight.ai. It consists of a central carbon atom bonded to three phenyl groups ontosight.ai. Trityl protection typically involves the reaction of the alcohol or amine with trityl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) total-synthesis.comontosight.aicommonorganicchemistry.comrsc.org. This reaction proceeds via an SN1 mechanism involving the formation of a stable trityl cation intermediate total-synthesis.com.

The trityl group serves as a valuable protecting group because it can be selectively removed under acidic conditions, allowing the regeneration of the original alcohol or amine total-synthesis.comontosight.ai. Deprotection is commonly achieved using Bronsted acids such as acetic acid, formic acid, or trifluoroacetic acid (TFA), or less commonly, Lewis acids total-synthesis.comcommonorganicchemistry.com. The acid-lability of the trityl group is a key feature, enabling its cleavage when desired during a multi-step synthesis ontosight.ai. The bulkiness of the trityl group can also influence the stereochemistry of reactions, making it a useful tool in the synthesis of complex molecules ontosight.ai. While silyl (B83357) protecting groups like TBS have replaced trityl in some applications outside of carbohydrate chemistry, the trityl group remains significant, particularly for the selective protection of primary hydroxyls due to steric hindrance total-synthesis.com.

Significance of Tr-PEG4 as a Versatile Building Block in Chemical Biology and Materials Science

Tr-PEG4, a derivative of polyethylene glycol with a trityl protecting group at one terminus and a hydroxyl group at the other, serves as a versatile building block in chemical biology and materials science broadpharm.comglpbio.com. Specifically, Tr-PEG4-OH is described as a non-cleavable 4-unit PEG linker utilized in the synthesis of antibody-drug conjugates (ADCs) glpbio.commedchemexpress.comchemsrc.com. ADCs are complex molecules comprising an antibody linked to a cytotoxic drug through a linker glpbio.commedchemexpress.comchemsrc.com. In this context, the PEG linker, such as the tetraethylene glycol (PEG4) unit in Tr-PEG4-OH, contributes to the solubility and pharmacokinetic properties of the ADC.

The presence of the trityl group in Tr-PEG4 allows for orthogonal protection, meaning this group can be selectively removed under specific conditions (typically acidic) without affecting other functionalities in the molecule broadpharm.com. This selective deprotection capability is crucial in multi-step synthesis, enabling the controlled introduction of other chemical moieties at the hydroxyl terminus after the trityl group is cleaved broadpharm.com. The hydrophilic nature of the PEG linker in Tr-PEG4 increases the solubility of conjugated molecules in aqueous media, which is particularly beneficial for applications in biological systems broadpharm.com.

Research findings highlight the utility of trityl-protected PEG derivatives in various synthetic strategies. For example, a method for the chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate involved the initial protection of PEG4 with a trityl group rsc.org. This demonstrates the role of the trityl group in facilitating purification strategies by allowing for the selective handling of the protected intermediate rsc.org. In solid-phase synthesis of polyethylene glycol, a dimethoxytrityl (DMTr) group, a substituted trityl group, was used as a protecting group that could be removed with a dilute acid nih.gov. The colored trityl cation side product allowed for visualization of the deprotection progress nih.gov.

While specific detailed research findings solely focused on Tr-PEG4 itself in isolation are less commonly reported compared to its use as an intermediate or linker within larger molecular constructs, its significance lies in its well-defined structure and reactive handles. The combination of a protected hydroxyl group (as a trityl ether) and a free hydroxyl group provides a convenient handle for selective functionalization and incorporation into more complex molecular architectures relevant to chemical biology and materials science. Applications in these fields often involve the synthesis of conjugates, probes, or modified surfaces where the controlled assembly of molecular components is essential thegauntgroup.comfalconediting.comresearchgate.net. The use of Tr-PEG4 as a building block contributes to the development of novel materials and tools with tailored properties for research in areas such as targeted drug delivery, bioimaging, and surface modification sigmaaldrich.comontosight.aifalconediting.com.

Here is a table summarizing some properties of Tr-PEG4-OH:

| Property | Value | Source |

| CAS Number | 125274-16-0 | glpbio.comchemsrc.comglpbio.com |

| Molecular Formula | C₂₇H₃₂O₅ | glpbio.com |

| Molecular Weight | 436.54 | chemsrc.comglpbio.com |

| Functional Group | Trityl, Hydroxyl | broadpharm.com |

| Purity (typical) | ≥95% or ≥98% | cd-bioparticles.netbiochempeg.comglycomindsynth.com |

| Storage Condition | -20°C or -5°C, keep dry, avoid sunlight | broadpharm.comglpbio.combiochempeg.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-(2-trityloxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYIMQGYUMGSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473908 | |

| Record name | Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133699-09-9 | |

| Record name | Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Design Principles for Tr Peg4 and Its Analogues

Methodologies for Trityl Group Introduction and Selective Functionalization

The introduction of a trityl group onto a symmetric molecule like tetraethylene glycol, which possesses two identical hydroxyl groups, requires controlled reaction conditions to achieve monoprotection.

Monoprotection of Tetraethylene Glycol (PEG4) Scaffolds

Monoprotection of symmetrical diols like tetraethylene glycol (PEG4) is typically achieved by reacting the diol with one equivalent of a trityl halide, such as trityl chloride (TrCl), in the presence of a base. The reaction conditions, including the choice of base, solvent, and temperature, are critical to favor the formation of the monoprotected product (Tr-PEG4-OH) over the unprotected diol or the diprotected product (Tr-PEG4-OTr). While specific detailed procedures for Tr-PEG4 monoprotection were not extensively detailed in the search results, the general principle involves using a limited amount of the tritylating agent and carefully controlling the reaction time and temperature to minimize the formation of the diprotected species. Trityl chloride is a commonly used reagent for introducing the trityl protecting group. wikipedia.orgfishersci.cafishersci.fitcichemicals.comsigmaaldrich.com

Application of Substituted Trityl Groups for Modulated Reactivity

Substituted trityl groups, such as the 4,4'-dimethoxytrityl (DMT) and 4-monomethoxytrityl (MMT) groups, are often employed to modulate the reactivity and the ease of removal of the protecting group. fishersci.cafishersci.nlfishersci.cafishersci.comuni.luexportersindia.comnih.govnih.govsigmaaldrich.com These groups are more acid-labile than the unsubstituted trityl group, allowing for milder deprotection conditions. This differential lability is particularly useful in stepwise synthesis, where orthogonal protection strategies are required to selectively deprotect one end of a molecule while leaving other protected groups intact. For instance, the DMT group is widely used as an acid-labile protecting group in oligonucleotide synthesis. fishersci.ca The application of substituted trityl groups to PEG scaffolds allows for controlled, sequential functionalization of the terminal hydroxyl groups.

Advanced Polymerization and Oligomerization Techniques Incorporating PEG4 Units

PEG4 units, often in a protected form like Tr-PEG4 or with other suitable functionalities, are incorporated into larger molecular structures using advanced synthetic techniques to achieve precise control over chain length, architecture, and functionality.

Solid-Phase Stepwise Synthesis of Uniform Oligo(ethylene glycol) Derivatives

Solid-phase synthesis provides a powerful approach for the stepwise construction of uniform, monodisperse oligo(ethylene glycol) derivatives. uni-muenchen.deresearchgate.net In this method, the growing OEG chain is attached to an insoluble solid support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through washing steps. researchgate.net Stepwise synthesis typically involves iterative cycles of coupling a protected OEG monomer (such as a Tr-PEGn unit or a monomer with a different protecting group) to the growing chain on the solid support, followed by deprotection and capping of any unreacted sites. researchgate.netbeilstein-journals.orgnih.gov For example, a solid-phase synthesis route for PEGs utilized a (PEG)4 derivative as the monomer attached to a Wang resin. nih.gov Each synthesis cycle involved deprotonation, coupling via Williamson ether formation, and detritylation. nih.gov This approach allows for the synthesis of uniform PEGs with defined lengths and terminal functionalities. nih.gov

Core-First and Arm-First Strategies for Star Polymer Architectures via Click Chemistry

PEG units are frequently incorporated into star polymer architectures, which consist of multiple polymer arms emanating from a central core. Two primary strategies for synthesizing star polymers are the core-first and arm-first methods. dergipark.org.tr Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and metal-free alternatives, is a highly efficient and versatile tool for creating these well-defined branched structures. dergipark.org.trtandfonline.comrsc.orgacs.orgmdpi.com

In the arm-first strategy, pre-synthesized PEG arms with reactive end groups (e.g., alkyne or azide) are coupled to a multifunctional core molecule. dergipark.org.tracs.org Conversely, the core-first strategy involves initiating the polymerization of PEG arms from a multifunctional core molecule. dergipark.org.tr Protected PEG units, or PEG arms synthesized using protected monomers, can be utilized in these approaches. For instance, star polymers have been prepared via metal-free azide-alkyne click reactions using azide (B81097) end-functionalized PEG (PEG-N3) as the arms and multifunctional cores containing activated alkyne units. dergipark.org.tr Another example involves the synthesis of PEG-containing star polymers via a stepwise solvent-free nitrile N-oxide-mediated 1,3-dipolar cycloaddition click reaction. acs.org These strategies allow for precise control over the number and length of the PEG arms, leading to star polymers with tailored properties for applications such as drug delivery and material science. dergipark.org.trmdpi.com

Chromatography-Free Purification Approaches for Tr-PEG4 Intermediates and Products

Purification of PEG derivatives, especially on a large scale, can be challenging due to their polarity and broad molecular weight distribution in the case of polydisperse PEGs. Traditional column chromatography, while effective, can be time-consuming and require large amounts of solvent. Therefore, chromatography-free purification methods are highly desirable for the synthesis of Tr-PEG4 and its related intermediates and products.

Research efforts have focused on developing chromatography-free procedures for the synthesis and purification of uniform oligo(ethylene glycol) derivatives. rsc.orgresearchgate.netresearchgate.netrsc.org These methods aim to achieve high purity without relying on chromatographic separation after every synthetic step. Examples include procedures for the synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates, which feature chromatography-free workup and purification, resulting in high purity products. rsc.orgresearchgate.net Another approach involved a chromatography-free procedure for the preparation of monodisperse monotosylated PEGs, allowing for the synthesis of oligomers in relatively large quantities with good yields and purities. researchgate.netrsc.org While specific chromatography-free methods exclusively for Tr-PEG4 were not detailed, these examples highlight the development of purification strategies that minimize or eliminate the need for chromatography in the synthesis of well-defined PEG derivatives. Techniques such as precipitation, extraction, and potentially the use of solid-supported scavengers can be employed to isolate and purify protected PEG intermediates and products without column chromatography.

Utilization of Differential Hydrophobicity for Efficient Separation

Differential hydrophobicity plays a crucial role in the purification of Tr-PEG4 and its analogues, particularly in chromatography-free synthesis methods. The trityl group is a large, hydrophobic protecting group rsc.org. This hydrophobicity can be exploited to separate trityl-protected PEG derivatives from more hydrophilic impurities, such as unprotected PEGs or reaction byproducts, using liquid-liquid extraction or chromatography rsc.orgrsc.org.

In some chromatography-free synthetic procedures, the trityl group acts as a "hydrophobic tag" that keeps the desired product in the organic phase during extraction, while more hydrophilic impurities partition into the aqueous phase rsc.org. This selective partitioning based on hydrophobicity allows for efficient purification without the need for column chromatography rsc.orgrsc.org. For example, in the synthesis of octa(ethylene glycol) p-toluenesulfonate, the trityl-protected intermediate remains in the organic layer during washes with water and brine, effectively removing hydrophilic impurities rsc.org.

Similarly, in solid-phase synthesis, the trityl group can be used in "trityl-on" purification strategies. In this approach, the trityl group is left on the final product during synthesis and is removed during the purification process phenomenex.com. This method leverages the difference in hydrophobicity between the trityl-on product and impurities for separation, often using techniques like reverse-phase chromatography phenomenex.com.

Integration of Protecting Group Cleavage in Purification Protocols

Protecting group cleavage is an integral step in the purification of Tr-PEG4 and its derivatives. The trityl group is specifically chosen for its lability under acidic conditions broadpharm.com. This allows for its removal at a designated point in the synthesis or purification process to reveal a free hydroxyl group for further modification or to facilitate purification broadpharm.comphenomenex.com.

In the synthesis of Tr-PEG4, the trityl group is used to protect one end of the PEG chain rsc.orgrsc.org. After the desired modifications or chain elongation steps are completed, the trityl group can be selectively cleaved using a dilute acid, such as trifluoroacetic acid (TFA) rsc.orgnih.gov. This cleavage step is often incorporated into the purification protocol. For instance, after solid-phase synthesis, the trityl-protected PEG can be cleaved from the resin using a strong acid like TFA, yielding the asymmetric PEG product nih.gov.

In chromatography-free methods, the final step often involves the removal of the trityl group by acid-catalyzed solvolysis rsc.org. This cleavage transforms the hydrophobic trityl-protected compound into a more hydrophilic product, enabling its separation from any remaining hydrophobic impurities, including symmetric bis-trityl ethers, through liquid-liquid extraction rsc.orgrsc.org. The difference in solubility between the deprotected, more hydrophilic product and the protected, more hydrophobic impurities allows for their separation into different phases rsc.org.

Other protecting groups, such as Boc (t-butoxycarbonyl), are also used in the synthesis of PEG derivatives and are typically cleaved under acidic conditions, often with TFA uu.nlacs.orgbiochempeg.comthermofisher.combiochempeg.com. The strategic placement and subsequent cleavage of these protecting groups are essential for controlling reactivity and enabling efficient purification throughout the synthesis of complex PEG-based molecules uu.nlbiochempeg.combiochempeg.com.

Derivatization and Subsequent Functionalization of Tr-PEG4 Scaffolds

The terminal hydroxyl group of Tr-PEG4, once the trityl group is removed, provides a versatile handle for further derivatization and functionalization broadpharm.com. This allows for the creation of a wide range of PEG conjugates with various reactive groups.

Synthesis of Heterobifunctional PEG4 Conjugates

Tr-PEG4 serves as a key intermediate in the synthesis of heterobifunctional PEG4 conjugates. These molecules possess two different reactive functional groups, one at each terminus of the PEG chain, making them valuable linkers for conjugating two different molecules rsc.org. The presence of the trityl group during the initial synthesis allows for the selective modification of the unprotected hydroxyl group. After this modification, the trityl group can be removed to reveal a free hydroxyl, which can then be converted into a different functional group broadpharm.com.

For example, Tr-PEG4 can be tosylated at the free hydroxyl group to create a leaving group for subsequent nucleophilic substitution reactions nih.gov. After tosylation, the trityl group can be cleaved, leaving a PEG4 chain with a hydroxyl group at one end and a tosylate at the other – a heterobifunctional intermediate rsc.orgnih.gov. This tosylate can then be displaced by various nucleophiles to introduce different functional groups, such as azides, amines, or thiols nih.govthno.org.

Another approach involves functionalizing the free hydroxyl of Tr-PEG4 with groups suitable for conjugation, such as activated esters or carbonates csic.es. After this step, removal of the trityl group yields a heterobifunctional PEG4 with the newly introduced functional group at one end and a free hydroxyl at the other, which can also be further functionalized broadpharm.comcsic.es.

Examples of heterobifunctional PEG derivatives include those with azide, alkyne, maleimide, NHS ester, or tetrazine functionalities, which are widely used in bioconjugation and click chemistry applications thermofisher.comconju-probe.commedchemexpress.comcd-bioparticles.netmedchemexpress.combiochempeg.comcd-bioparticles.netinterchim.frnih.gov.

Strategies for Enabling Bioorthogonal Ligation Reactions (e.g., Click Chemistry)

Tr-PEG4 scaffolds are frequently functionalized to incorporate groups that enable bioorthogonal ligation reactions, particularly click chemistry medchemexpress.comcd-bioparticles.netresearchgate.net. Bioorthogonal reactions are highly selective chemical transformations that can occur within biological systems without interfering with native biochemical processes rsc.orgacs.orgalfa-chemistry.com.

A common strategy is to convert the terminal hydroxyl group of Tr-PEG4 (after detritylation) or a functionalized Tr-PEG4 derivative into an azide or alkyne medchemexpress.comcd-bioparticles.netbiochempeg.commdpi.comglycomindsynth.com. These functional groups are key components in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click reaction medchemexpress.combiochempeg.comacs.orgalfa-chemistry.com. Trityl-PEG-azide linkers with different PEG lengths, including PEG4-azide, are commercially available and used in click chemistry applications cd-bioparticles.netglycomindsynth.com.

Alternatively, Tr-PEG4 can be functionalized with strained alkynes, such as cyclooctynes, or with tetrazines conju-probe.comrsc.orgacs.org. Strained alkynes participate in the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction that is particularly useful for in vivo applications where copper toxicity is a concern medchemexpress.comacs.orgalfa-chemistry.com. Tetrazines are reactive partners in the inverse electron-demand Diels-Alder (IEDDA) reaction with strained alkenes (like trans-cyclooctenes) or alkynes, another fast and bioorthogonal click reaction conju-probe.comnih.govrsc.org.

The incorporation of these bioorthogonal functional groups onto PEG4 scaffolds allows for the selective and efficient conjugation of PEGylated molecules to biomolecules or other materials in complex environments conju-probe.commedchemexpress.combiochempeg.comrsc.orgalfa-chemistry.com. This is crucial for applications such as protein labeling, drug delivery, and the creation of novel biomaterials rsc.orgbiochempeg.comrsc.orgalfa-chemistry.com.

Research Applications and Functional Studies of Tr Peg4 Conjugates

Bioconjugation Strategies in Advanced Biomolecular Research

Bioconjugation, the process of chemically linking two or more molecules where at least one is a biomolecule, has been significantly advanced by the unique properties of Tr-PEG4. Its application in various strategies allows for the creation of well-defined and functional biomolecular constructs.

Site-Specific Covalent Attachment to Biomacromolecules

Achieving a homogenous population of bioconjugates requires precise control over the location of chemical attachment on a biomacromolecule. Tr-PEG4 facilitates this through site-specific covalent attachment, which is crucial for preserving the native function of proteins like antibodies.

Several strategies have been developed to achieve this precision:

Disulfide Rebridging: This method targets native disulfide bonds within proteins. A tetrazine-based disulfide rebridging reagent can be used to selectively install a tetrazine group at the site of a reduced disulfide bond, for instance, in the antigen-binding fragment (Fab) of an antibody. This maintains the protein's structural integrity while introducing a reactive handle for subsequent conjugation. rsc.org

Intein-Mediated Ligation: Expressed protein ligation (EPL) is another powerful tool for C-terminal modification of proteins. In this approach, a protein of interest is expressed as a fusion with an intein domain. The intein can then be used to append a synthetic molecule, such as a styrene-functionalized peptide, to the protein's C-terminus. This styrene (B11656) group can then specifically react with a tetrazine-conjugated compound, like Tr-PEG4, to form a stable conjugate. researchgate.netnih.gov

Enzymatic Installation of Reactive Handles: Enzymes can be used to site-specifically modify proteins with non-natural reactive groups. For example, protein farnesyltransferase (PFTase) recognizes a specific C-terminal sequence (the CAAX box) and attaches an isoprenoid analogue. By providing PFTase with a trans-cyclooctene (B1233481) (TCO)-containing isoprenoid analogue, a TCO group can be installed onto a protein, which is then ready for rapid ligation with Tr-PEG4. nih.gov

Targeting Genetically Encoded Handles: Proteins can be genetically engineered to include specific tags that enable site-selective modification. For instance, the Affinity Bioorthogonal Chemistry (ABC) tag, 3-(2-pyridyl)-6-methyltetrazine (PyTz), can be installed on recombinant proteins. This tag not only facilitates purification but also provides a reactive site for conjugation with TCO-functionalized molecules. nih.govresearchgate.net

These methods ensure that the Tr-PEG4 linker is attached at a predetermined location, away from the active or binding sites of the biomolecule, thus preserving its biological activity.

Enzymatic Bioconjugation Approaches

While direct enzymatic conjugation of the entire Tr-PEG4 molecule is not a common strategy, enzymes play a critical role in indirect, site-specific approaches that prepare biomolecules for ligation with Tr-PEG4. These methods leverage the high specificity of enzymes to introduce a unique reactive handle onto a protein.

One innovative approach involves the use of Lipoic Acid Ligase A (LplA). Researchers have synthesized tailored tetrazine derivatives that act as substrates for LplA. The enzyme then specifically and quantitatively ligates the minimal size tetrazine to a protein containing a short LplA recognition tag. This "enzymatic ligation" provides a powerful platform for site-specific protein modification with a stable diene, ready for subsequent iEDDA reaction. researchgate.net

Another strategy is the enzymatic activation of "caged" tetrazines. In this method, a stable dihydrotetrazine precursor, which is unreactive, is linked to an enzyme-cleavable motif. When the specific enzyme is present (e.g., in a particular cell type), it cleaves the motif, triggering the release and oxidation of the dihydrotetrazine to its reactive tetrazine form. This allows for spatiotemporal control over the bioorthogonal reaction. chemrxiv.orgchemrxiv.org For instance, horseradish peroxidase (HRP) has been shown to efficiently catalyze the aerial oxidation of dihydrotetrazines to reactive tetrazines at nanomolar concentrations. nih.gov These enzymatically-triggered systems enable cell-specific bioconjugation and drug release. chemrxiv.orgchemrxiv.org

Role in Advanced Drug Delivery Systems

The properties of Tr-PEG4 make it an ideal component for the construction of sophisticated drug delivery systems, particularly Antibody-Drug Conjugates (ADCs).

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing Tr-PEG4 Linkers

ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and the drug is a critical component, and Tr-PEG4 is increasingly used for this purpose, often in cleavable and non-cleavable designs. creative-biolabs.commedchemexpress.commedchemexpress.com

The synthesis of an ADC using Tr-PEG4 typically involves a two-step "pre-targeting" approach facilitated by the iEDDA reaction.

The antibody is first modified with a TCO group. Site-specific conjugation methods are employed to ensure a defined drug-to-antibody ratio (DAR) and to avoid compromising the antibody's antigen-binding affinity.

The cytotoxic drug, such as monomethyl auristatin E (MMAE), is attached to the Tr-PEG4 linker. nih.gov

In a subsequent step, the TCO-modified antibody is allowed to bind to the target tumor cells in vivo. After the unbound antibody has cleared from circulation, the Tr-PEG4-drug conjugate is administered. It then rapidly and specifically "clicks" onto the tumor-bound antibody, delivering the cytotoxic payload directly to the target site. nih.gov

One study demonstrated a potent therapeutic effect using this strategy in mouse xenograft models. An ADC comprising a TCO-linked MMAE payload was effectively activated at the tumor site by a subsequently administered tetrazine trigger. This bioorthogonally activated ADC showed significant antitumour activity, whereas an analogous ADC with a conventional protease-sensitive linker failed to control tumor growth. nih.gov Another innovative approach involves the creation of dual-drug ADCs, where two different drugs (e.g., MMAE and MMAF) are attached to the antibody using distinct bioorthogonal chemistries, one of which is the tetrazine-TCO ligation, to combat tumor heterogeneity and resistance. adcreview.com

PEGylation for Modulation of Pharmacokinetics and Biocompatibility

The hydrophilic PEG4 spacer offers several advantages:

Improved Solubility and Stability: It increases the water solubility of the conjugate, which is particularly important when linking hydrophobic cytotoxic drugs to antibodies. This can reduce the tendency of the ADC to aggregate, a common issue that can compromise stability and efficacy. cytivalifesciences.com Studies have shown that using hydrophilic linkers, such as those containing PEG, can mitigate the aggregation propensity of ADCs. cytivalifesciences.comresearchgate.net

Modulated Pharmacokinetics: While the short PEG4 chain does not dramatically increase circulation half-life in the same way larger PEG polymers do, its contribution to hydrophilicity can influence the conjugate's pharmacokinetic profile. Studies on tetrazine-based radiotracers have shown that increasing hydrophilicity, for instance by introducing carbohydrates, leads to more favorable pharmacokinetics, such as rapid blood clearance and excretion primarily through the renal route rather than the hepatobiliary system. nih.gov This helps to reduce background signal in imaging applications and minimize off-target toxicity in therapeutic contexts. nih.gov

Development of Targeted Delivery Systems

The trityl (Tr) group in Tr-PEG4 serves as a crucial component in the design of targeted drug delivery systems. This is primarily due to its acid-labile nature, meaning it can be cleaved or removed under acidic conditions. broadpharm.comnih.gov This property is particularly advantageous for targeting tumor microenvironments, which are often characterized by a lower pH compared to healthy tissues. nih.gov

The fundamental principle behind its use in targeted delivery lies in the covalent conjugation of a therapeutic agent to a carrier molecule or nanoparticle via the Tr-PEG4 linker. The PEG4 (polyethylene glycol) portion of the linker enhances the solubility and biocompatibility of the conjugate. broadpharm.comaxispharm.com The trityl group acts as a temporary protecting group for a functional moiety on the drug or carrier. When the delivery system reaches the acidic environment of a tumor, the trityl group is cleaved, triggering the release of the active drug at the desired site. This targeted release mechanism aims to increase the therapeutic efficacy of the drug while minimizing systemic toxicity and off-target effects. axispharm.com

Research into trityl-based linkers has demonstrated the tunability of their acid sensitivity. By modifying the substituents on the trityl group, the rate of cleavage at a specific pH can be controlled. nih.gov This allows for the design of delivery systems that release their payload under the specific acidic conditions found in different pathological tissues, such as the tumor microenvironment (pH 6.3–7.0) or within endosomes and lysosomes (pH 4.5–5.0). nih.gov

Strategies for Controlled Release of Therapeutic Agents

The Tr-PEG4 linker is integral to strategies for the controlled release of therapeutic agents, primarily through its acid-catalyzed cleavage mechanism. broadpharm.comnih.gov The stability of the bond between the trityl group and the therapeutic agent is pH-dependent, remaining relatively stable at the physiological pH of the bloodstream (around 7.4) and becoming labile in more acidic environments. nih.govaxispharm.com This differential stability is the cornerstone of its application in controlled release.

Upon internalization by cells into endosomes and lysosomes, which have acidic internal environments, the Tr-PEG4 linker is designed to be cleaved. nih.govescholarship.org This acidic environment facilitates the removal of the trityl group, leading to the release of the conjugated therapeutic agent inside the target cell. nih.gov This intracellular release mechanism is a key strategy for delivering drugs that need to act within the cell to be effective.

The release kinetics of the therapeutic agent can be modulated by the specific design of the trityl linker. nih.gov Studies have shown that the substitution pattern on the trityl group influences its acid sensitivity. For example, the presence of electron-donating groups can increase the rate of acid-catalyzed hydrolysis, leading to faster drug release. nih.gov This allows for the fine-tuning of the release profile to match the therapeutic window of the drug and the specific characteristics of the target tissue.

Below is a table summarizing the pH-dependent stability of trityl-based linkers, which is a key principle for their use in controlled release.

| Environment | Typical pH Range | Stability of Trityl Linker | Consequence for Drug Release |

| Bloodstream | 7.35 - 7.45 | High | Minimal premature drug release |

| Tumor Microenvironment | 6.3 - 7.0 | Moderate to Low | Targeted extracellular drug release |

| Endosomes | 5.5 - 6.5 | Low | Intracellular drug release |

| Lysosomes | 4.5 - 5.0 | Very Low | Efficient intracellular drug release |

Integration in Nanotechnology for Biomedical Applications

Surface Modification of Nanoparticles for "Stealth" Properties and Enhanced Stability

The PEG4 component of the Tr-PEG4 linker plays a significant role in the surface modification of nanoparticles to impart "stealth" properties and improve their stability in biological systems. nih.gov When nanoparticles are introduced into the bloodstream, they are often recognized by the immune system and rapidly cleared from circulation, which limits their therapeutic efficacy. Surface modification with polyethylene (B3416737) glycol, a process known as PEGylation, creates a hydrophilic and protective layer around the nanoparticle. nih.gov

This PEG layer sterically hinders the adsorption of opsonin proteins from the blood, which are molecules that mark foreign particles for phagocytosis by macrophages. nih.gov By reducing opsonization, PEGylated nanoparticles can evade recognition by the immune system, leading to a significantly prolonged circulation half-life. nih.gov This extended circulation time increases the probability of the nanoparticles reaching their target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. The hydrophilic nature of the PEG chains also prevents the aggregation of nanoparticles, thereby enhancing their colloidal stability in physiological fluids. nih.gov

Nanomaterial-Based Drug Delivery Platforms

Tr-PEG4 can be integrated into various nanomaterial-based drug delivery platforms to combine the benefits of targeted delivery and controlled release. The terminal hydroxyl group of Tr-PEG4 allows for its conjugation to the surface of a wide range of nanoparticles, including liposomes, polymeric nanoparticles, and magnetic nanoparticles. broadpharm.comaxispharm.com

Once the Tr-PEG4 linker, carrying a therapeutic agent, is attached to a nanoparticle, the resulting system can leverage the nanoparticle's properties for improved delivery. For instance, magnetic nanoparticles functionalized with Tr-PEG4-drug conjugates could be guided to a specific location in the body using an external magnetic field. nih.gov Upon accumulation at the target site, the acidic microenvironment would then trigger the cleavage of the trityl group and the release of the drug.

The versatility of the Tr-PEG4 linker allows for its use in creating multifunctional nanocarriers. For example, a nanoparticle could be co-functionalized with Tr-PEG4-drug conjugates for therapy and imaging agents for diagnosis, creating a "theranostic" platform.

Application in Molecular Imaging and Sensing Nanoprobes

The Tr-PEG4 linker has potential applications in the development of molecular imaging and sensing nanoprobes. The ability to attach molecules to nanoparticles via the Tr-PEG4 linker can be extended to fluorescent dyes or contrast agents for various imaging modalities.

For instance, a fluorescent probe could be conjugated to a nanoparticle using a Tr-PEG4 linker. This would allow for the targeted delivery of the imaging agent to a specific biological target. The acid-cleavable nature of the trityl group could be exploited to design "smart" probes that are activated in response to a change in pH. For example, a probe could be designed to be quenched (non-fluorescent) when attached to the nanoparticle via the Tr-PEG4 linker and become fluorescent upon cleavage of the linker in an acidic environment. This would enable the specific visualization of acidic compartments within cells or tissues.

Radiopharmaceutical Development and Molecular Imaging Agents

In the field of radiopharmaceutical development, PEG linkers are utilized to improve the pharmacokinetic properties of radiolabeled molecules. mdpi.com The incorporation of a PEG4 linker, similar to the one in Tr-PEG4, can enhance the water solubility and prolong the in vivo circulation time of radiotracers. mdpi.com This is particularly important for allowing sufficient time for the radiotracer to accumulate at the target site and for non-targeted tracer to be cleared from the body, thereby improving the target-to-background ratio for imaging.

While direct evidence for the use of Tr-PEG4 in radiopharmaceutical development is emerging, the principle of using PEG linkers is well-established. For example, a TCO-PEG4 linker has been used in the radiolabeling of proteins, demonstrating the utility of PEG4 chains in this context. rsc.org The acid-labile trityl group in Tr-PEG4 could offer an interesting strategy for developing radiopharmaceuticals with pH-triggered activity or for designing prodrug-like radiotherapeutics where the radioactive component is released under specific acidic conditions.

The general structure of a targeted radiopharmaceutical often includes a targeting molecule, a linker, a chelating agent, and a radionuclide. The Tr-PEG4 linker could potentially be employed to connect the targeting moiety to the chelator-radionuclide complex, with the added feature of acid-cleavable release.

Design of Radiolabeled Tr-PEG4 Conjugates for Diagnostic Imaging

The design of radiolabeled conjugates for diagnostic imaging, particularly for techniques like Positron Emission Tomography (PET), involves the strategic assembly of a targeting biomolecule, a radionuclide, and often a linker system to connect the two. nih.gov The use of a Tr-PEG4 linker in this context refers to its role as a precursor component, providing a discrete-length polyethylene glycol (PEG) spacer that is protected by a trityl group during synthesis.

The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group commonly used to protect alcohols, amines, or thiols. total-synthesis.com In a molecule like Tr-PEG4-OH, the trityl group protects the terminal hydroxyl group. This protection is crucial during multi-step syntheses, preventing the reactive group from participating in unintended side reactions while other chemical modifications are made to the targeting molecule or a chelator is attached. broadpharm.comnih.gov

The design process for a radiotracer using a Tr-PEG4 linker typically involves the following conceptual steps:

Conjugation Strategy : A targeting molecule (e.g., a peptide or antibody fragment) is selected based on its high affinity for a biological target, such as a receptor overexpressed on cancer cells. nih.gov

Linker Incorporation : The Tr-PEG4 moiety is introduced. The PEG4 component serves as a hydrophilic spacer to improve the solubility and in vivo pharmacokinetics of the final conjugate. chempep.comaxispharm.com The trityl-protected end allows for controlled, sequential chemical reactions.

Deprotection : The trityl group is removed under mild acidic conditions, which is a key advantage of this protecting group. total-synthesis.combroadpharm.com This deprotection exposes the terminal functional group (e.g., a hydroxyl or thiol) for subsequent conjugation.

Chelator Attachment and Radiolabeling : A bifunctional chelating agent (e.g., DOTA) is attached to the newly exposed functional group. This chelator securely holds the diagnostic radionuclide (e.g., 177Lu, 68Ga). nih.gov The final molecule is then radiolabeled with the chosen isotope.

The PEG4 linker itself is specifically chosen to optimize the balance between molecular size, circulation time, and clearance from non-target tissues. cpcscientific.com Its hydrophilicity helps to mitigate the aggregation and rapid clearance often associated with small, hydrophobic peptides, thereby enhancing bioavailability for tumor targeting. chempep.com

Impact on Biodistribution, Excretion Kinetics, and Tumor-to-Background Ratios of Radiotracers

A comparative study involving a HER2-targeting peptide, DOTA-A9, and its PEGylated variant, [¹⁷⁷Lu]DOTA-PEG4-A9, provides direct evidence of these effects. nih.gov In preclinical models, both radiopeptides exhibited primary excretion through the renal system and demonstrated rapid clearance from normal organs. However, the addition of the PEG4 linker led to notable improvements in tumor targeting. nih.gov

Key findings from the study include:

Enhanced Tumor Uptake : The uptake of [¹⁷⁷Lu]DOTA-PEG4-A9 in HER2-positive SKBR3 tumors was significantly higher than its non-PEGylated counterpart at all investigated time points (3, 24, and 48 hours post-injection). nih.gov

Improved Tumor-to-Background Ratios : Consequently, the tumor-to-blood and tumor-to-muscle ratios were markedly improved for the PEGylated version. This is critical for generating clear diagnostic images where the tumor is distinctly visible against surrounding healthy tissue. nih.gov For instance, at 24 hours post-injection, the tumor-to-muscle ratio for the PEG4 variant was approximately 2.5 times higher than the non-PEGylated peptide.

The data suggests that the PEG4 linker enhances the bioavailability of the peptide, allowing for more effective accumulation at the tumor site while still permitting efficient clearance from non-target tissues. nih.gov

| Radiotracer | Time Point | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |

|---|---|---|---|---|

| [¹⁷⁷Lu]DOTA-A9 (Non-PEGylated) | 3 h | 1.60 ± 0.31 | 2.16 ± 0.38 | 14.81 ± 1.25 |

| 24 h | 1.13 ± 0.11 | 10.27 ± 1.15 | 24.56 ± 1.76 | |

| 48 h | 0.89 ± 0.12 | 17.80 ± 2.60 | 32.96 ± 4.81 | |

| [¹⁷⁷Lu]DOTA-PEG4-A9 (PEGylated) | 3 h | 2.18 ± 0.25 | 2.29 ± 0.20 | 23.44 ± 2.15 |

| 24 h | 1.97 ± 0.19 | 14.07 ± 1.07 | 61.56 ± 5.93 | |

| 48 h | 1.54 ± 0.09 | 25.66 ± 1.50 | 73.33 ± 4.28 |

Pre-clinical Evaluation in Disease Models

The preclinical evaluation of radiolabeled conjugates is a critical step to validate their potential for clinical translation. This process typically involves in vitro cell binding studies and in vivo imaging and biodistribution analysis in animal models of a specific disease.

In the case of the HER2-targeting peptide [¹⁷⁷Lu]DOTA-PEG4-A9, preclinical evaluation was conducted using mice bearing human breast carcinoma SKBR3 xenografts, which overexpress the HER2 receptor. nih.gov

In Vitro Binding : Both the PEGylated and non-PEGylated peptides demonstrated high binding affinity to HER2-positive cells, with dissociation constant (Kd) values in the low nanomolar range (48.4 ± 1.4 nM for the non-PEGylated and 55.7 ± 12.3 nM for the PEG4 version), confirming that the addition of the PEG4 linker did not negatively impact receptor binding. nih.gov

In Vivo Imaging : SPECT (Single Photon Emission Computed Tomography) imaging studies were performed to visualize the distribution of the radiotracer in vivo. The images obtained with [¹⁷⁷Lu]DOTA-PEG4-A9 clearly delineated the SKBR3 tumor xenografts at 3, 24, and 48 hours post-injection. The sustained and high-contrast signal in the tumor, coupled with low background activity in other tissues, underscored the potential of the PEG4-containing probe for diagnostic applications. nih.gov

These preclinical results demonstrated that the incorporation of a PEG4 linker could significantly enhance the tumor-targeting properties of a peptide-based radiotracer, providing a strong rationale for its further development. nih.gov

Applications in Peptide and Protein Synthesis and Modification

Utilization of Trityl Resins in Solid-Phase Peptide Synthesis

Trityl resins are a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly when using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. peptide.combiotage.com These resins are characterized by a trityl linker attached to a solid support, typically polystyrene. Their primary advantage lies in their extreme acid sensitivity, which allows for the cleavage of the completed peptide from the resin under very mild acidic conditions. iris-biotech.dechempep.com

This property is highly valuable for several reasons:

Synthesis of Protected Peptides : Peptides can be cleaved from trityl resins with their side-chain protecting groups still intact. peptide.compeptide.com This is achieved using dilute solutions of trifluoroacetic acid (TFA) (e.g., 1-3%) or other mild acids like acetic acid. biotage.comiris-biotech.de The resulting fully protected peptide fragments are crucial building blocks for convergent synthesis strategies, where smaller peptide segments are synthesized and then ligated together in solution to create larger proteins.

Prevention of Side Reactions : The steric bulk of the trityl group provides significant advantages. It helps to minimize the racemization of the C-terminal amino acid during its initial loading onto the resin. Furthermore, it effectively prevents diketopiperazine formation, a common side reaction that can cleave the first two amino acids from the growing peptide chain, especially with proline or glycine (B1666218) at the C-terminus. biotage.com

Versatility : Trityl resins can be used to immobilize not only carboxylic acids but also alcohols, thiols, and amines, making them versatile tools in organic synthesis beyond just peptides. peptide.com

| Resin Type | Linker Characteristic | Cleavage Condition | Primary Application | Key Advantage |

|---|---|---|---|---|

| Wang Resin | Benzyl alcohol-type | Moderate acid (e.g., 50% TFA) | Synthesis of C-terminal peptide acids | Widely used and cost-effective |

| 2-Chlorotrityl Resin | Highly acid-labile | Very mild acid (1-3% TFA) | Synthesis of protected peptide acids | Avoids racemization; allows for protected fragment synthesis biotage.comiris-biotech.de |

| Rink Amide Resin | Acid-labile amide linker | Moderate acid (e.g., 20-50% TFA) | Synthesis of C-terminal peptide amides | Straightforward loading and cleavage for amides |

Role of Trityl-PEG Linkers in Chemical Protein Synthesis

The synthesis of long or challenging peptide sequences can be hampered by the aggregation of the growing peptide chain on the solid support, leading to poor reaction kinetics and low yields. To address this, hybrid resins incorporating both trityl linkers and polyethylene glycol (PEG) spacers have been developed. chempep.com These are often referred to as PEG-grafted polystyrene resins (e.g., TentaGel) functionalized with a trityl linker.

The combination of these two components provides synergistic benefits for chemical protein synthesis:

Mild Cleavage Conditions : The trityl anchor retains its characteristic high acid lability. This allows the synthesized peptide, which has benefited from the PEG spacer during its assembly, to be cleaved under very mild conditions. This is essential for preserving the integrity of complex peptides and any acid-sensitive protecting groups on their side chains. iris-biotech.de

Enhanced Purity : By mitigating aggregation and improving reaction kinetics, Trityl-PEG resins can lead to the synthesis of peptides with higher purity compared to traditional polystyrene resins, especially for hydrophobic or otherwise "difficult" sequences. chempep.com

In chemical protein synthesis, these linkers are instrumental in preparing the peptide segments required for ligation strategies like Native Chemical Ligation (NCL). The ability to generate high-purity, fully protected peptide fragments efficiently is a critical prerequisite for the successful assembly of small proteins.

Advanced Analytical Techniques for Characterization and Validation

Spectroscopic Methods for Confirmation of Chemical Structure and Purity

Spectroscopic techniques are indispensable for the detailed structural elucidation and purity verification of Tr-PEG4. These methods probe the molecular structure at an atomic level, providing definitive evidence of the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of Tr-PEG4. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR spectra are used to identify the number and type of protons in a molecule. For Tr-PEG4, characteristic peaks corresponding to the protons of the trityl group and the ethylene (B1197577) glycol repeating units are observed. The integration of these peaks can provide a quantitative measure of the ratio of these structural components.

¹³C NMR spectroscopy offers a wider chemical shift range, often allowing for the resolution of individual carbon signals. libretexts.orglibretexts.org This is particularly useful for complex molecules where ¹H NMR signals may overlap. libretexts.orglibretexts.org The chemical shifts in a ¹³C NMR spectrum are influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.orglibretexts.org For Tr-PEG4, distinct signals for the carbons of the trityl group and the polyethylene (B3416737) glycol chain would be expected. The signals for carbonyl carbons, if present in a derivative, typically appear far downfield (170-220 ppm). libretexts.orglibretexts.org

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Alkyl (C-C) | 5 - 40 |

| Alkyne (C≡C) | 65 - 90 |

| Alkene (C=C) | 100 - 150 |

| Aromatic (C=C) | 100 - 150 |

| Carbonyl (C=O) | 170 - 220 |

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of Tr-PEG4 and assessing its purity. thermofisher.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. thermofisher.combath.ac.uk

ESI-MS is particularly useful for analyzing polar molecules like polyethylene glycols. researchgate.net It can provide information on the molecular weight distribution of the polymer. researchgate.net MALDI-TOF (Time-of-Flight) MS allows for the absolute measurement of the molecular weight of individual polymer chains, which helps in determining the repeating unit and end groups. bath.ac.uk The analysis of PEGylated biomolecules can be challenging due to the polydispersity of PEG, which can lead to spectral congestion. sciex.com

For Tr-PEG4, MS analysis would confirm the expected molecular weight based on its chemical formula. The presence of impurities would be indicated by unexpected peaks in the mass spectrum. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. reddit.com

| Technique | Principle | Information Obtained |

|---|---|---|

| Electrospray Ionization (ESI) | Soft ionization of molecules from solution. | Molecular weight distribution of polar polymers. researchgate.net |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption and ionization of molecules from a solid matrix. | Absolute molecular weight of individual polymer chains. bath.ac.uk |

Chromatographic Techniques for Purity Assessment and Separation of Complex Mixtures

Chromatographic methods are essential for assessing the purity of Tr-PEG4 and for separating it from complex reaction mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment and reaction monitoring in the synthesis of Tr-PEG4 and its derivatives. nih.gov It offers high resolution and sensitivity for separating complex mixtures.

For purity analysis, a sample of Tr-PEG4 is injected into the HPLC system, and the components are separated based on their affinity for the stationary phase. The purity is determined by the relative area of the main peak corresponding to Tr-PEG4. HPLC can be used to quantify residual starting materials, byproducts, and other impurities. researchgate.net

HPLC is also invaluable for monitoring the progress of a chemical reaction. chromatographyonline.combridgewater.edu By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked. chromatographyonline.com This allows for the optimization of reaction conditions and ensures the reaction goes to completion.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymeric products derived from Tr-PEG4. mtoz-biolabs.comresearchgate.net GPC separates molecules based on their hydrodynamic volume in solution. researchgate.net

In a GPC experiment, a dissolved polymer sample is passed through a column packed with porous gel particles. researchgate.net Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer path and elute later. mtoz-biolabs.com By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. shimadzu.com GPC provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). tainstruments.com

| Parameter | Description |

|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards larger molecules. |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). A PDI of 1.0 indicates a monodisperse sample. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions. ijrti.orgaga-analytical.com.pl It is particularly useful for quickly assessing the status of a reaction at the bench.

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. rsc.org The plate is then developed in a suitable solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. rsc.org TLC can also help in identifying the presence of byproducts. While not as quantitative as HPLC, TLC provides valuable qualitative information for reaction optimization and determining the appropriate time for workup. thieme.de

In Vitro and In Vivo Assays for Functional Evaluation of Tr-PEG4 Conjugates

The functional evaluation of Trastuzumab-PEG4 (Tr-PEG4) conjugates is a critical step in their development as therapeutic or diagnostic agents. This process involves a series of in vitro and in vivo assays designed to assess how the addition of the PEG4 linker affects the parent antibody's biological activity and pharmacokinetic profile. These studies are essential for confirming that the conjugate retains its ability to target HER2-expressing cells and for understanding its behavior within a biological system.

Binding Affinity Studies (e.g., for HER2-targeting probes)

A primary concern when modifying a targeting molecule like Trastuzumab is the potential impact on its binding affinity for its target, the human epidermal growth factor receptor 2 (HER2). Even a small modification, such as the addition of a PEG4 linker, can sterically hinder the interaction between the antibody's antigen-binding fragment (Fab) and the HER2 receptor. Therefore, detailed binding affinity studies are crucial.

Research has shown that PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, can influence the binding affinity of antibody fragments. A study investigating the effects of PEGylation on Trastuzumab Fab fragments found that the chemical modification generally leads to a reduction in affinity for the HER2 receptor. The extent of this reduction is dependent on the size and location of the PEG chain. For instance, conjugation of a 20 kDa PEG molecule to the N-terminus of a Trastuzumab Fab fragment resulted in a significant, nearly 13-fold decrease in binding affinity. mdpi.com This is attributed to a shielding effect where the polymer chain physically obstructs the binding site. mdpi.com

The binding affinity of Trastuzumab and its PEGylated derivatives can be quantified using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). ELISA provides the half-maximal effective concentration (EC50), which indicates the concentration of the conjugate required to achieve 50% of the maximum binding signal. A higher EC50 value suggests lower binding affinity. SPR, on the other hand, provides detailed kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is the ratio of kd to ka. A lower KD value signifies a higher binding affinity.

Binding Affinity of Trastuzumab and its Derivatives to HER2

| Molecule | Method | Parameter | Value |

|---|---|---|---|

| Trastuzumab | ELISA | EC50 (nM) | 0.22 ± 0.03 |

| Tras-1 (Lysine conjugation) | ELISA | EC50 (nM) | 1.13 ± 0.14 |

| Tras-4 (Cysteine conjugation) | ELISA | EC50 (nM) | 0.36 ± 0.01 |

| Trastuzumab | SPR | KD (nM) | 0.13 |

| TrastFab-(N-Term)-PEG20 kDa | SPR | KD (nM) | 4.82 |

This table presents a summary of binding affinity data for Trastuzumab and its modified forms. Tras-1 and Tras-4 are Trastuzumab-gold conjugates with different linker strategies, included here to illustrate the impact of conjugation on binding affinity. The data for TrastFab-(N-Term)-PEG20 kDa demonstrates the significant effect a larger PEG chain can have on the equilibrium dissociation constant (KD).

Cellular Uptake and Localization Studies

Understanding how Tr-PEG4 conjugates are taken up by and distributed within target cells is fundamental to predicting their efficacy. Cellular uptake studies are typically performed using HER2-positive cancer cell lines. These experiments aim to visualize and quantify the internalization of the conjugate and determine its subcellular localization.

PEGylation can influence cellular uptake in complex ways. While it is often employed to reduce non-specific uptake by the mononuclear phagocyte system, it can also impact specific, receptor-mediated uptake by cancer cells. nih.gov Studies on other PEGylated nanoparticles have shown that PEGylation can, in some cases, increase uptake by tumor cells. nih.gov

The process of cellular uptake is an active one, often involving endocytosis, where the cell expends energy to internalize materials. mdpi.com For nanoparticles and conjugates, this typically occurs through receptor-mediated endocytosis, initiated by the binding of the targeting ligand (in this case, the Trastuzumab component of Tr-PEG4) to its receptor on the cell surface.

Fluorescence microscopy is a powerful tool for visualizing the cellular uptake and localization of Tr-PEG4 conjugates. By labeling the conjugate with a fluorescent dye, researchers can track its journey into the cell. For example, studies with TPP-PEG4-FeAuNPs, a peptide-targeted nanoparticle with a PEG4 linker, have demonstrated specific uptake into tumor cells that express the target receptor, while uptake is minimal in receptor-negative normal cells. Three-dimensional fluorescence microscopy can further reveal the intracellular distribution of the nanoparticles.

Flow cytometry provides a quantitative measure of cellular uptake. By analyzing a large population of cells, this technique can determine the percentage of cells that have internalized the conjugate and the relative amount of conjugate per cell. This allows for a direct comparison of the uptake of Tr-PEG4 with unconjugated Trastuzumab.

Cellular Uptake of TPP-PEG4-FeAuNPs in Tumor vs. Normal Cells

| Cell Type | Nanoparticle | Uptake (Arbitrary Units) |

|---|---|---|

| MDA-MB-231 (Tumor) | TPP-PEG4-FeAuNPs | High |

| PBL (Normal) | TPP-PEG4-FeAuNPs | Low |

| MDA-MB-231 (Tumor) | NGL-PEG4-FeAuNPs (Control) | Low |

| PBL (Normal) | NGL-PEG4-FeAuNPs (Control) | Low |

This table illustrates the specific uptake of a targeted PEG4-containing nanoparticle (TPP-PEG4-FeAuNPs) in tumor cells compared to normal cells and a non-targeted control nanoparticle (NGL-PEG4-FeAuNPs). This data serves as an analogue to demonstrate the expected receptor-mediated uptake of a Tr-PEG4 conjugate.

Biodistribution and Clearance Kinetics in Animal Models

To understand the fate of Tr-PEG4 conjugates in a whole organism, biodistribution and clearance kinetic studies are conducted in animal models, typically mice. These studies provide crucial information on where the conjugate accumulates in the body and how long it remains in circulation.

PEGylation is well-known to extend the circulation half-life of therapeutic molecules by increasing their hydrodynamic size, which reduces renal clearance, and by shielding them from proteolytic degradation and uptake by the reticuloendothelial system. mdpi.com

Biodistribution studies often involve labeling the Tr-PEG4 conjugate with a radioactive isotope and tracking its concentration in various organs and tissues over time. This can be done non-invasively using imaging techniques like Positron Emission Tomography (PET) or by sacrificing the animals at different time points and measuring the radioactivity in dissected organs.

A study on a peptide-based PET probe, 64Cu-NOTA-PEG4-cRGD2, provides insights into the expected biodistribution of a PEG4-containing targeting agent. The data revealed tissue-specific uptake in various organs, including the tumor, kidney, spleen, lung, and liver. nih.gov Such studies allow for the quantification of tumor targeting and the assessment of off-target accumulation.

The clearance kinetics of Tr-PEG4 conjugates are determined by measuring their concentration in the blood over time. Pharmacokinetic parameters such as distribution and elimination half-lives, mean residence time (MRT), and systemic clearance (CLs) are calculated from these measurements. Studies on PEGylated methotrexate (MTX-PEG5000) have shown significantly longer distribution and elimination half-lives and a higher area under the curve (AUC) compared to the unconjugated drug, indicating prolonged circulation and reduced clearance. nih.gov

Biodistribution of 64Cu-NOTA-PEG4-cRGD2 in TRAMP Mice

| Organ | Uptake (%ID/g) at 30 min |

|---|---|

| Tumor | Variable (dependent on injection method) |

| Kidney | ~10 |

| Spleen | ~2 |

| Lung | ~3 |

| Liver | ~4 |

This table presents representative biodistribution data for a PEG4-containing radiotracer in tumor-bearing mice, showing the percentage of the injected dose per gram of tissue (%ID/g) in various organs. This data provides a model for the expected in vivo distribution of a Tr-PEG4 conjugate.

Challenges, Limitations, and Future Research Directions

Addressing Heterogeneity and Achieving Monodispersity in PEG Synthesis

Conventional PEG synthesis typically results in a mixture of polymer chains with varying lengths and molecular weights, leading to polydispersity acs.orgbiochempeg.comacs.org. This heterogeneity in PEG materials complicates the synthesis and purification of PEGylated drugs, affecting the consistency and reproducibility of product quality acs.orgbiochempeg.comacs.orgleadinglifetechnologies.com. The polydisperse nature can lead to variations in the number of PEG groups attached and their positional isomers on the therapeutic molecule, creating a heterogeneous mixture of conjugates leadinglifetechnologies.comnih.gov. This heterogeneity presents analytical challenges and can impact the biological activity and efficacy of the final product acs.orgleadinglifetechnologies.comnih.gov.

Significant research efforts are focused on developing synthetic procedures to produce uniform PEGs, known as monodisperse PEGs acs.orgbiochempeg.comacs.orghovione.com. Monodisperse PEG has a precise molecular weight and uniform chemical structure, which can lead to more consistent and reproducible PEGylated products biochempeg.com. Iterative step-by-step controlled synthesis methods have shown promising results in achieving monodispersity, although these procedures can be challenging, requiring multiple purification steps and potentially increasing costs and time acs.orgacs.orghovione.com. Achieving monodispersity, particularly for higher molecular weight PEGs, is considered an urgent task for generating homogeneous PEGylated therapeutics nih.gov.

Overcoming Immunogenicity and Accelerated Blood Clearance Associated with PEGylation

Despite PEG being generally considered non-immunogenic, increasing evidence challenges this view ucl.ac.bebiochempeg.com. Repeated administration of PEGylated compounds can lead to the development of anti-PEG antibodies (APAs), which can cause an unexpected immune response mdpi.combiochempeg.comfrontiersin.orgresearchgate.net. This phenomenon is often referred to as the Accelerated Blood Clearance (ABC) phenomenon frontiersin.orgresearchgate.netmdpi.comjst.go.jpacs.orgjst.go.jp.

The ABC phenomenon is characterized by the rapid clearance of subsequent doses of PEGylated drugs or nanoparticles from the bloodstream, primarily mediated by anti-PEG IgM antibodies frontiersin.orgresearchgate.netmdpi.comjst.go.jpacs.orgjst.go.jpaai.org. These antibodies bind to the PEGylated compound, forming immune complexes that activate the complement system and lead to enhanced uptake by the mononuclear phagocyte system (MPS), particularly in the liver and spleen frontiersin.orgresearchgate.netjst.go.jpacs.orgaai.org. The development of APAs and the resulting ABC effect can reduce the therapeutic efficacy of PEGylated drugs and increase the risk of adverse reactions biochempeg.comresearchgate.netacs.orgaai.org.

Factors influencing PEG immunogenicity and the ABC phenomenon include the time interval between doses, the dose of the initial injection, the PEG surface density, content, molecular weight, and functional groups, as well as the properties of the conjugated nanoparticle or molecule mdpi.com. Pre-existing anti-PEG antibodies have also been detected in healthy individuals without prior exposure to PEGylated therapeutics, which can further complicate the use of PEGylated formulations researchgate.netmdpi.comacs.orgacs.org. Research is ongoing to understand the complex mechanisms of PEG immunogenicity and develop strategies to minimize or overcome it, including exploring alternative polymers frontiersin.orgmdpi.com.

Development of Novel Cleavable Linkers and Smart Release Mechanisms

Covalent conjugation of PEG to therapeutic agents can sometimes lead to a loss of biological activity due to steric hindrance or interference with the molecule's active site ucl.ac.benih.govfrontiersin.orgbiosyn.comconicet.gov.ar. To address this, the development of novel cleavable linkers and smart release mechanisms is a significant area of research.

Cleavable linkers are designed to degrade under specific physiological conditions (e.g., changes in pH, enzyme activity, or redox potential) at the target site, allowing for the release of the active drug molecule mdpi.com. This targeted release can help restore the drug's full activity and reduce systemic toxicity. For example, enzyme-responsive hydrogels based on peptide crosslinked PEG have been designed for triggered drug release in specific conditions mdpi.com.

Smart release mechanisms involve designing PEGylated systems that respond to internal or external stimuli, enabling controlled and localized drug delivery mdpi.com. These systems aim to improve the precision of drug delivery, ensuring that the therapeutic agent is released primarily in the disease-affected area, thereby minimizing unintended side effects mdpi.com.

Tr-PEG4, a four-unit PEG linker containing a trityl protecting group and a terminal hydroxyl group, has been described as a non-cleavable PEG linker used in the synthesis of antibody-drug conjugates (ADCs) chemsrc.comchemicalbook.com. While Tr-PEG4 itself is noted as non-cleavable, the broader field of PEGylation research is actively exploring cleavable linkers to enhance drug release strategies.

Expanding Applications in Targeted Therapeutics, Diagnostics, and Advanced Materials

PEGylation has already proven valuable in improving the performance of therapeutics and is being increasingly explored for expanding applications in targeted drug delivery, diagnostics, and the development of advanced materials mdpi.comucl.ac.beworldscientific.commdpi.combiochempeg.combiochempeg.comuniversci.com.

In targeted therapeutics, PEGylation is used to enhance the delivery of drugs to specific cells or tissues, such as tumor sites mdpi.commdpi.combiochempeg.comuniversci.com. By conjugating targeting ligands (e.g., antibodies, peptides, or small molecules) to PEGylated systems, researchers aim to achieve higher drug concentrations at the site of action while minimizing exposure to healthy tissues mdpi.commdpi.combiochempeg.com. PEGylated nanoparticles, liposomes, and micelles are being developed as carriers for targeted delivery of various therapeutic agents, including small molecules, proteins, peptides, and nucleic acids mdpi.comucl.ac.beworldscientific.commdpi.combiochempeg.combiochempeg.comnih.gov.

PEG's properties are also being exploited in diagnostics. PEGylated tracers can be used for in vivo non-invasive diagnosis, improving their biodistribution, stability, and targeting ucl.ac.be.

Furthermore, PEG-based materials are being developed for various advanced applications, including tissue engineering, wound healing, and as components in medical devices biochempeg.comuniversci.com. PEG hydrogels, for instance, are used as scaffolds for tissue regeneration and for controlled drug release biochempeg.comuniversci.comfishersci.ca.

The versatility of PEG derivatives, including those with specific functional groups like Tr-PEG4 with its modifiable hydroxyl group broadpharm.comchemicalbook.in, allows for tailoring properties for diverse applications biochempeg.combroadpharm.comchemicalbook.in.

Scalability of Synthesis and Downstream Processing Considerations for Pharmaceutical Applications

The scalability of PEG synthesis and the downstream processing of PEGylated products are critical considerations for their successful translation to pharmaceutical applications acs.orgacs.orghovione.commdpi.com. Producing pharmaceutical-grade PEG and PEGylated conjugates at a large scale requires well-defined and controlled synthesis processes to ensure high purity and consistent quality acs.orgacs.orgevonik.com.

Challenges in scalability include handling reactive starting materials like ethylene (B1197577) oxide and achieving a narrow molecular weight distribution (low polydispersity index) consistently across large batches acs.orgacs.orghovione.comevonik.com. The iterative nature and multiple purification steps involved in synthesizing monodisperse PEGs, as mentioned earlier, can pose significant challenges for large-scale production acs.orgacs.orghovione.com.

Downstream processing, including the purification of the PEGylated conjugate from reactants, byproducts, and unreacted starting materials, can be complex, particularly with heterogeneous mixtures resulting from traditional PEGylation leadinglifetechnologies.comnih.gov. The complexity of purification is directly related to the heterogeneity of the PEG material, the number of positional isomers, and the number of attached PEGs leadinglifetechnologies.com. Careful control over these factors during synthesis is crucial to simplify downstream processing, potentially increasing yield and decreasing production costs leadinglifetechnologies.com. Developing efficient and cost-effective purification methods that can handle large volumes is essential for the commercialization of PEGylated therapeutics.

Compound Names and PubChem CIDs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.